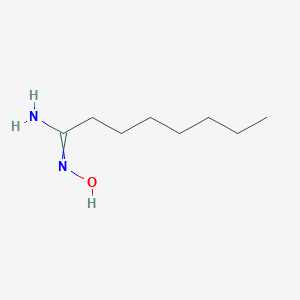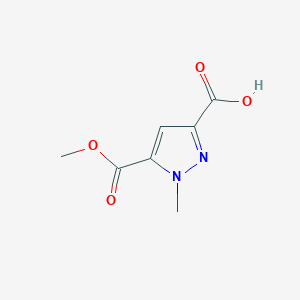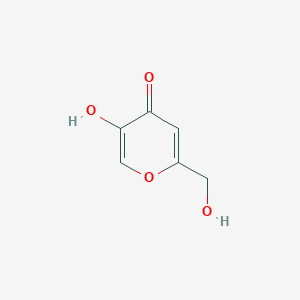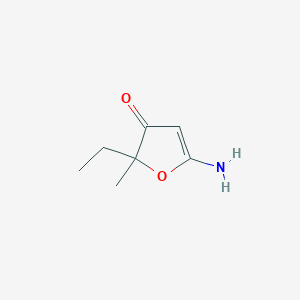
3,5-Diiod-4-pyridon-1-essigsäure
Übersicht
Beschreibung
Peloruside A is a potent microtubule stabilizer with significant clinical potential. It has been the subject of research due to its promising biological activity, particularly in the context of cancer treatment where microtubule stabilizers play a crucial role. The compound has been successfully synthesized through various synthetic strategies, which are essential for the development of analogues and further pharmacological studies .
Synthesis Analysis
The total synthesis of (+)-peloruside A has been achieved through different convergent synthetic routes. One notable strategy involved a late-stage aldol coupling of two complex fragments, followed by an intramolecular hemi-ketal cyclization. This was complemented by a methoxymethyl (MOM) group participated epoxide ring fragmentation reaction and a highly selective methylation process . Another approach described an enantioselective synthesis, which is crucial for the biological activity of the compound. This method also utilized a novel aldol protocol for the assembly of key segments, followed by Yamaguchi macrolactonization to form the macrocyclic structure of peloruside A. The synthesis was completed with selective methylation of the hemi-ketal and deprotection steps .
Molecular Structure Analysis
The molecular structure of peloruside A is characterized by a macrocyclic lactone, which is a common feature among many natural products with microtubule stabilizing activity. The stereochemistry of peloruside A is critical for its interaction with tubulin, the protein that makes up microtubules. The enantioselective synthesis approaches ensure that the correct stereochemistry is achieved, which is necessary for the desired biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of peloruside A are notable for their selectivity and efficiency. The aldol coupling reactions are key steps that allow for the construction of the carbon framework with the correct stereochemistry. The use of protecting groups such as the MOM group and subsequent deprotection steps are crucial for the successful completion of the synthesis. The methylation reactions are also noteworthy for their high selectivity, which is important for the final activity of peloruside A .
Physical and Chemical Properties Analysis
While the provided papers do not explicitly detail the physical and chemical properties of peloruside A, such properties can be inferred from the structure and synthesis methods. The macrocyclic lactone structure suggests that peloruside A is likely to have a certain degree of lipophilicity, which could influence its solubility and distribution properties. The presence of multiple stereocenters indicates that the molecule has chiral properties, which are significant in the context of its interaction with biological targets like tubulin .
Wissenschaftliche Forschungsanwendungen
Messung der Nierenblutströmung
Die Verbindung 3,5-Diiod-4-pyridon-1-essigsäure, allgemein als Diodrast bezeichnet, wurde ausgiebig für die klinische Messung der Nierenblutströmung verwendet .
Herstellung von Estern
Pelvirinsäure wurde bei der Herstellung ihrer Ester verwendet. Diese Ester wurden experimentell entwickelt und klinisch auf ihre möglichen Anwendungen getestet .
Antifungalmittel
Pelvirinsäure könnte möglicherweise als Antifungalmittel verwendet werden. Es wurden Forschungsarbeiten zur Entwicklung natürlicher antimykotischer Konservierungsstoffe für Lebensmittel durchgeführt .
Wirkmechanismus
3,5-Diiodo-4-pyridone-1-acetic Acid, also known as Pelvirinic acid or Umbradilic acid, is a chemical compound with the empirical formula C7H5I2NO3 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is believed that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
The compound is known to have a molecular weight of 40493 , which may influence its bioavailability and pharmacokinetic profile.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBALTLWZVEAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043794 | |
| Record name | Pelvirinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101-29-1 | |
| Record name | 3,5-Diiodo-4-oxo-1(4H)-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbradilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelvirinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pelvirinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-3,5-diiodo-4-oxo-1-pyridylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIODONE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLX9TZ649P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Diiodo-4-pyridone-1-acetic Acid interact with frog erythrocytes and what are the observed effects?
A1: Research indicates that 3,5-Diiodo-4-pyridone-1-acetic Acid (Cardiotrast) induces the formation of numerous granules within frog erythrocytes [, ]. Interestingly, these granules do not contain the compound itself [, ]. The mechanism is hypothesized to involve the dissociation of Cardiotrast into diethanolamine and 3,5-diiodo-4-pyridone-1-acetic acid. The uncharged diethanolamine form is believed to penetrate lysosome-like structures within the erythrocytes, where it accumulates through protonation, leading to granule formation [, ]. This process appears to be energy-dependent, as inhibitors of energy metabolism hinder granule formation [, ].
Q2: What is the nature of the granules formed in frog erythrocytes upon exposure to 3,5-Diiodo-4-pyridone-1-acetic Acid?
A2: While the exact composition of the granules remains unknown due to their lack of color and ultraviolet absorbance, studies suggest they are lysosome-like structures [, ]. This conclusion stems from the finding that isolated granules exhibit activity of marker lysosomal enzymes [, ].
Q3: Does diethanolamine, a component of 3,5-Diiodo-4-pyridone-1-acetic Acid, independently induce granule formation in frog erythrocytes?
A3: Yes, research confirms that diethanolamine alone can trigger granule formation in frog erythrocytes [, ]. This observation supports the proposed mechanism where diethanolamine, rather than the intact Cardiotrast molecule, plays a key role in granule formation [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)










![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)